

# An In-Depth Technical Guide to the Pharmacodynamics of FS-1502

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "**EF-1502**" did not yield relevant results. The information presented here pertains to FS-1502, an anti-HER2 antibody-drug conjugate, which is likely the intended subject of inquiry.

#### Introduction

FS-1502 is an investigational antibody-drug conjugate (ADC) targeting human epidermal growth factor receptor 2 (HER2). It represents a promising therapeutic strategy for patients with HER2-expressing advanced solid tumors, particularly metastatic breast cancer. This guide provides a comprehensive overview of the pharmacodynamics of FS-1502, based on available preclinical and clinical data.

### **Core Components and Mechanism of Action**

FS-1502 is comprised of three key components:

- A monoclonal antibody: An anti-HER2 antibody derived from trastuzumab, which provides specificity for HER2-expressing tumor cells.[1]
- A cytotoxic payload: Monomethyl auristatin F (MMAF), an antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]



• A linker: A cancer-selective cleavable β-glucuronide linker designed for stable circulation and tumor-selective release of the payload.[1][2][4]

The conjugation of the linker and payload to the antibody is achieved through a site-specific chemoenzymatic method, ensuring a well-defined drug-to-antibody ratio (DAR).[1]

## **Signaling Pathway and Mechanism of Action**

The proposed mechanism of action for FS-1502 follows the established paradigm for ADCs.







Click to download full resolution via product page

Caption: General mechanism of action for FS-1502.



## **Preclinical Pharmacodynamics**

In vitro studies have demonstrated that FS-1502 induces more potent target-dependent cytotoxicity and cell cycle arrest compared to ado-trastuzumab emtansine (T-DM1).[5] In xenograft mouse models, FS-1502 has shown potent antitumor activity in tumors with both high and low HER2 expression, including models resistant to T-DM1.[1] It was also observed to accumulate in HER2-positive breast cancer cells (JIMT-1) without significant accumulation in other organs.[1]

Note: Detailed experimental protocols for these preclinical studies are not publicly available.

## Clinical Pharmacodynamics: Phase 1a/1b Trial (NCT03944499)

A multicenter, single-arm, open-label, dose-escalation (Phase 1a) and dose-expansion (Phase 1b) study was conducted to evaluate the safety, tolerability, and antitumor activity of FS-1502 in patients with HER2-expressing advanced solid tumors.[4][6]

**Experimental Protocol: Phase 1a/1b Clinical Trial** 





Click to download full resolution via product page

Caption: Workflow of the Phase 1a/1b clinical trial for FS-1502.







Patient Population: Adult patients with HER2-expressing advanced malignant solid tumors who had progressed on, were intolerant to, or had no available standard therapy.[4][5] The phase 1b expansion cohort specifically enrolled patients with histologically or cytologically confirmed HER2-positive metastatic breast cancer who had received two or more prior lines of therapy.[5]

#### Study Design:

- Phase 1a (Dose Escalation): A "3+3" dose-escalation design was used to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of FS-1502.[4]
- Phase 1b (Dose Expansion): Patients were treated at the RP2D to further evaluate the antitumor activity and safety of FS-1502.[6]

Treatment: FS-1502 was administered intravenously. Dosing schedules of every 3 weeks (Q3W) and every 4 weeks (Q4W) were evaluated during dose escalation.[6] The determined RP2D was 2.3 mg/kg Q3W.[4][5]

#### **Efficacy Results**

The following table summarizes the key efficacy outcomes from the Phase 1b portion of the study in patients with HER2-positive breast cancer treated at the RP2D of 2.3 mg/kg.



| Efficacy Endpoint                         | Result      | 95% Confidence Interval |
|-------------------------------------------|-------------|-------------------------|
| Best Overall Response Rate (ORR)          | 53.7%       | 41.1% - 66.0%           |
| Confirmed ORR                             | 37.5%       | 25.8% - 50.0%           |
| Complete Response (CR)                    | 3.0%        | -                       |
| Partial Response (PR)                     | 50.7%       | -                       |
| Stable Disease (SD)                       | 34.3%       | -                       |
| Disease Control Rate (DCR)                | 88.1%       | 77.8% - 94.7%           |
| Median Time to Response                   | 2.7 months  | 1.2 - Not Reached       |
| Median Progression-Free<br>Survival (PFS) | 15.5 months | 4.6 - Not Reached       |

Data based on a cutoff date of December 24, 2022.[5][6]

#### **Safety and Tolerability**

FS-1502 was generally well-tolerated. Dose-limiting toxicities (DLTs) were observed in one patient each at the 3.0 mg/kg and 3.5 mg/kg dose levels.[4][5] The MTD was not reached.[4][5]

The following table summarizes the most common treatment-related adverse events (TRAEs) observed in the overall study population.

| Adverse Event                                 | Any Grade | Grade ≥3 |
|-----------------------------------------------|-----------|----------|
| Increased Aspartate<br>Aminotransferase (AST) | 66.7%     | -        |
| Hypokalemia                                   | 51.3%     | 15.3%    |
| Increased Alanine<br>Aminotransferase (ALT)   | 44.0%     | -        |
| Decreased Platelet Count                      | -         | 8.0%     |



Data based on the overall study population (n=150).[2]

Serious drug-related adverse events were reported in 9.3% of patients, with the most common being decreased platelet count (2.7%).[2]

#### Conclusion

FS-1502 has demonstrated a manageable safety profile and promising antitumor activity in patients with HER2-positive advanced breast cancer. Its mechanism of action, leveraging a proven target with a potent cytotoxic payload and a selective linker, supports its continued clinical development. Further randomized controlled trials are necessary to confirm the efficacy and safety of FS-1502 in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HER2-targeting antibody drug conjugate FS-1502 in HER2-expressing metastatic breast cancer: a phase 1a/1b trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. HER2-targeting antibody drug conjugate FS-1502 in HER2-expressing metastatic breast cancer: a phase 1a/1b trial [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacodynamics of FS-1502]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671116#understanding-the-pharmacodynamics-of-ef-1502]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com